![molecular formula C₁₄H₂₀O₉ B133482 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate CAS No. 65729-88-6](/img/structure/B133482.png)

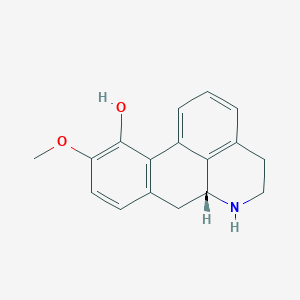

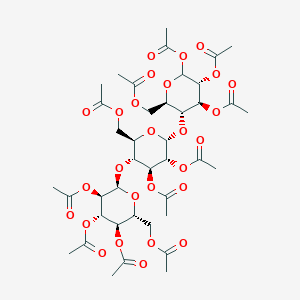

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

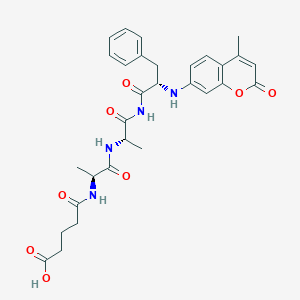

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate, commonly known as DADMEA, is a synthetic compound with a wide range of potential applications in the scientific and medical research fields. DADMEA is a derivative of oxolane, which is an organic compound found in nature that has been used for many years as a starting material for synthesizing various compounds. It is a highly versatile compound due to its unique structure, which allows for a variety of different chemical reactions to take place. DADMEA has been used in a variety of scientific and medical research applications, such as in the synthesis of drugs, for drug delivery systems, and in the study of biochemical and physiological effects.

Scientific Research Applications

Anti-Aging Research

The compound has been validated as an anti-aging compound in gerontology research . It has been used in high-throughput screening methods to identify novel compounds that extend the lifespan of human cells .

Longevity Studies

In longevity studies, 2,5-Anhydro-D-mannitol Tetraacetate has been identified as one of the compounds that can extend the cellular longevity of human cells .

Energy Metabolism

The compound is an antimetabolic fructose analogue that can increase food intake in rats by inhibiting gluconeogenesis and glycogenolysis in the liver .

ATP Depletion

It is phosphorylated in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .

Membrane Potential Alteration

The compound has been shown to alter liver cell membrane potential (V (m)) in situ and in superfused liver slices .

Pharmaceutical Applications

The compound’s distinctive molecular framework enables precision-guided therapeutic administration, making it a cornerstone in pioneering pharmaceutical concoctions that thwart viral invasions and assuage autoimmune afflictions .

properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-mannitol Tetraacetate | |

CAS RN |

65729-88-6 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)